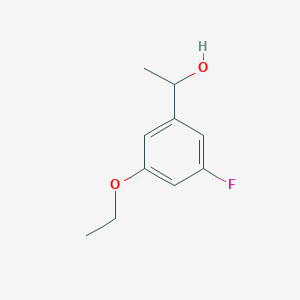

1-(3-Ethoxy-5-fluorophenyl)ethanol

Description

1-(3-Ethoxy-5-fluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO₂ and a molar mass of 184.21 g/mol (derived from its structural analogs in and ). Its CAS registry number is 1443343-85-8, and it is listed as discontinued in commercial catalogs, requiring direct inquiry for procurement . The compound features an ethoxy group at the 3-position and a fluorine atom at the 5-position on the phenyl ring, with a secondary alcohol functional group.

Properties

IUPAC Name |

1-(3-ethoxy-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJQPCYFUHPFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

1-(3-Ethoxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.

Scientific Research Applications

1-(3-Ethoxy-5-fluorophenyl)ethanol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic synthesis reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence its reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Boiling Point Trend | Reactivity |

|---|---|---|---|

| Alcohol (-OH) | This compound | Higher | Participates in H-bonding, oxidation |

| Ketone (-C=O) | 1-(3-Ethoxy-5-fluorophenyl)ethanone | Lower | Susceptible to nucleophilic addition |

| Chlorine (-Cl) | (S)-1-(3-Chloro-5-fluorophenyl)ethanol | Higher polarity | Enhances electrophilic substitution |

Biological Activity

1-(3-Ethoxy-5-fluorophenyl)ethanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an ethoxy group and a fluorine atom attached to a phenyl ring, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the ethoxy and fluorine substituents may enhance its reactivity and selectivity towards these targets. However, detailed studies are necessary to elucidate the exact pathways involved.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar compounds to assess their effects on cancer cell lines. For example, a related compound demonstrated an IC50 value of 4.77 mM against the MDA-MB-231 breast cancer cell line, indicating moderate cytotoxicity. The implications for this compound suggest potential antitumor activity that warrants further investigation.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including those structurally related to this compound. The study found that compounds with fluorine substitutions generally exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

Case Study 2: Cytotoxicity Assessment

A study focusing on the cytotoxic effects of phenolic compounds on human cancer cell lines indicated that modifications in substituent groups significantly affect cell viability. The findings suggested that introducing an ethoxy group could enhance the apoptotic effects in targeted cancer cells.

Research Findings

Recent research highlights the potential of fluorinated compounds in drug development due to their unique biological properties. Studies have shown that fluorine-containing compounds can improve metabolic stability and bioavailability, making them attractive candidates for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.